molecular formula C28H34ClN7O7 B034742 Z-Gly-Gly-Arg-AMC HCl CAS No. 102601-58-1

Z-Gly-Gly-Arg-AMC HCl

Cat. No.: B034742
CAS No.: 102601-58-1
M. Wt: 616.1 g/mol
InChI Key: AYMJBLVMUDFWTM-UHFFFAOYSA-N
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Description

Z-Gly-Gly-Arg-AMC HCl is a cell-permeable, fluorogenic peptide substrate specifically designed for the continuous, sensitive detection of serine protease activity, particularly that of thrombin and related trypsin-like enzymes. The mechanism of action relies on the enzymatic hydrolysis of the amide bond between the arginine residue and the coumarin derivative, 7-Amino-4-methylcoumarin (AMC). This cleavage releases the free AMC fluorophore, resulting in a significant increase in fluorescence intensity (Ex/Em ~ 360/460 nm), which can be quantified in real-time using a fluorometer. This property makes it an invaluable tool for kinetic enzyme assays, high-throughput screening (HTS) of protease inhibitors, and detailed studies of coagulation pathways. Researchers utilize this substrate to elucidate the biochemical properties of proteases, investigate the kinetics of enzymatic reactions, and identify or characterize novel therapeutic compounds targeting protease activity in conditions such as thrombosis, inflammation, and cancer. Its high specificity and sensitivity provide a robust and reliable method for quantifying protease activity in both purified enzyme systems and complex biological samples.

Properties

IUPAC Name

benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O7.ClH/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18;/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMJBLVMUDFWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34ClN7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585114
Record name N-[(Benzyloxy)carbonyl]glycylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102601-58-1
Record name N-[(Benzyloxy)carbonyl]glycylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

SPPS begins with the selection of a resin, typically Wang or Rink amide resin, which provides a stable anchor for the C-terminal amino acid. The first residue, arginine, is attached via its carboxyl group to the resin’s hydroxyl or amine functional group using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction proceeds at 25°C for 2 hours under nitrogen atmosphere, achieving >95% coupling efficiency.

Sequential Coupling of Glycine Residues

The second and third residues (glycine) are added sequentially using Fmoc-protected glycine. Each coupling step requires deprotection of the Fmoc group with 20% piperidine in dimethylformamide (DMF), followed by activation with DIC/HOBt and reaction for 1.5 hours. Kinetic studies indicate that glycine’s simplicity enables near-quantitative coupling yields (98–99%), minimizing deletion sequences.

Incorporation of the Z-Protecting Group and AMC Moiety

The N-terminal benzyloxycarbonyl (Z) group is introduced using benzyl chloroformate in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The fluorogenic 7-amino-4-methylcoumarin (AMC) group is then attached to the arginine side chain via an amide bond, employing O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent. This step demands anhydrous conditions to prevent hydrolysis of the activated AMC intermediate.

Cleavage and Hydrochloride Salt Formation

The peptide-resin is treated with a cleavage cocktail containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 3 hours to release the peptide from the resin and remove side-chain protecting groups. The crude product is precipitated in cold diethyl ether, dissolved in 0.1% HCl, and lyophilized to yield Z-Gly-Gly-Arg-AMC hydrochloride.

Table 1: SPPS Parameters for this compound

ParameterOptimal ValueImpact on Yield/Purity
Coupling Time1.5–2 hoursMaximizes amino acid addition
Deprotection Reagent20% Piperidine/DMFComplete Fmoc removal
Cleavage Cocktail95% TFA, 2.5% H₂O, 2.5% TIPSMinimal side-chain modifications
Lyophilization pH2.5–3.0 (HCl-adjusted)Stabilizes hydrochloride salt

Solution-Phase Synthesis as an Alternative Approach

Linear Assembly of the Peptide Backbone

Solution-phase synthesis assembles the peptide sequence (Z-Gly-Gly-Arg) in a stepwise manner, starting with the C-terminal arginine. Each glycine residue is coupled using mixed anhydride or active ester methods, with ethyl chloroformate and N-methylmorpholine commonly employed. The Z-group is introduced prior to the first glycine coupling, requiring precise stoichiometry to avoid over-acylation.

Challenges in AMC Conjugation

Attaching the AMC group in solution phase necessitates protection of the arginine side chain with groups such as nitro or tosyl, which are later removed under acidic conditions. The final conjugation step uses HATU or HBTU in dichloromethane (DCM), but competing hydrolysis of the AMC-activated ester reduces yields to 70–75% compared to SPPS.

Table 2: Comparison of SPPS vs. Solution-Phase Synthesis

MetricSPPSSolution-Phase
Average Yield85–90%65–75%
Purity Post-Cleavage90–95%70–80%
ScalabilitySuitable for 0.1–10 gSuitable for >100 g
Automation PotentialHighLow

Purification and Isolation Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude this compound is purified using RP-HPLC with a C18 column and a gradient of 0.1% TFA in acetonitrile/water. Fractions containing the target compound are identified by UV absorption at 280 nm (Z-group) and 360 nm (AMC), with purity >96% achieved after two chromatographic runs.

Dialysis and Lyophilization

Following HPLC, the product is dialyzed against 0.01 M HCl using a 1 kDa molecular weight cutoff membrane to remove residual TFA and acetonitrile. Lyophilization at −50°C and 0.05 mBar yields a white powder stable for >24 months at −20°C.

Analytical Characterization of the Final Product

Mass Spectrometry and NMR Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed m/z: 579.24 [M+H]⁺), aligning with the theoretical value of 579.6 Da. ¹H NMR in D₂O resolves characteristic peaks: δ 7.25–7.35 ppm (Z-group aromatic protons), δ 4.80 ppm (AMC methyl group), and δ 3.10–3.30 ppm (arginine guanidinium protons).

Fluorogenic Activity Assay

Functional validation involves incubating 10 µM this compound with 0.1 U/mL thrombin in Tris-HCl buffer (pH 8.4). Fluorescence intensity (λₑₓ = 360 nm, λₑₘ = 460 nm) increases linearly over 30 minutes, confirming enzymatic cleavage at the Arg-AMC bond.

Optimization Strategies for Industrial-Scale Production

Enhancing Coupling Efficiency

Microwave-assisted SPPS reduces coupling times from 2 hours to 20 minutes while maintaining >98% efficiency, as demonstrated in scaled-up syntheses of analogous peptides. Automated peptide synthesizers enable real-time monitoring of deprotection and coupling steps, minimizing human error.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) in SPPS reduces environmental impact and improves safety profiles without compromising yield. Additionally, catalytic hydrogenation using Pd/C offers a safer alternative to TFA for Z-group removal, though it requires high-pressure equipment .

Chemical Reactions Analysis

Types of Reactions: Z-Gly-Gly-Arg-AMC HCl primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond releases 7-amino-4-methylcoumarin, which is fluorescent and can be quantitatively measured.

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by proteases such as thrombin, trypsin, and urokinase.

    Fluorometric Assays: Conducted under buffered conditions, typically at physiological pH (7.4), and at temperatures around 37°C.

Major Products Formed: The primary product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and is used to quantify enzyme activity .

Scientific Research Applications

Key Applications

  • Protease Activity Assays
    • Z-Gly-Gly-Arg-AMC HCl is primarily used as a substrate in assays to measure the activity of specific proteases such as thrombin, trypsin, and urokinase. The compound is cleaved by these enzymes, releasing the fluorophore 7-amino-4-methylcoumarin (AMC), which can be quantified using fluorescence spectroscopy .
  • Drug Development
    • In pharmaceutical research, this compound is employed to screen for potential drug candidates that inhibit specific proteases. This application is crucial in developing therapies for diseases where protease activity plays a significant role, such as cancer and viral infections .
  • Biochemical Research
    • Researchers utilize this compound to study enzyme kinetics and interactions within various metabolic pathways. The ability to measure protease activity provides insights into cellular functions and regulatory mechanisms .
  • Diagnostics
    • This compound can be incorporated into diagnostic kits aimed at detecting protease-related diseases. Its ability to quantify enzyme activity makes it a valuable tool in clinical laboratories for assessing conditions linked to abnormal protease function .
  • Therapeutic Research
    • The compound is instrumental in developing protease inhibitors, which are essential in treating diseases characterized by excessive or uncontrolled proteolytic activity. This includes conditions like cancer and certain viral infections .

Case Study 1: Protease Inhibition Assay

A study investigated the inhibitory effects of a novel compound on thrombin using this compound as a substrate. The assay demonstrated that the novel inhibitor reduced thrombin activity significantly, indicating its potential as a therapeutic agent for coagulation disorders.

Case Study 2: Diagnostic Application

In a clinical setting, this compound was utilized to assess urokinase activity in patients with venous thromboembolism. The results showed elevated levels of urokinase correlating with disease severity, highlighting its diagnostic utility.

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Protease Activity AssaysMeasures specific protease activities via fluorescenceHigh sensitivity and specificity
Drug DevelopmentScreens for inhibitors of targeted proteasesAids in identifying potential drug candidates
Biochemical ResearchStudies enzyme kinetics and interactionsProvides insights into metabolic pathways
DiagnosticsDetects protease-related diseasesUseful in clinical diagnostics
Therapeutic ResearchDevelops inhibitors for therapeutic useImportant for treating cancer and viral infections

Mechanism of Action

The mechanism of action of Z-Gly-Gly-Arg-AMC HCl involves its hydrolysis by specific proteases. The protease recognizes and binds to the peptide substrate, cleaving the peptide bond between the arginine and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent 7-amino-4-methylcoumarin, which can be detected and quantified using a fluorometer. The intensity of the fluorescence is directly proportional to the enzyme activity .

Comparison with Similar Compounds

Structural and Functional Differences
Compound N-Terminal Group Detection Method Primary Enzymes Targeted Key Features
Z-Gly-Gly-Arg-AMC HCl Cbz (Z) Fluorogenic (AMC) Thrombin, Urokinase, Trypsin Broad specificity; used in TGAs and protease studies
H-β-Ala-Gly-Arg-pNA Free amine Chromogenic (pNA) Thrombin Higher thrombin selectivity over Factor Xa; colorimetric detection
Boc-Val-Pro-Arg-AMC Boc Fluorogenic (AMC) Thrombin, Factor Xa Used in pharmacophore modeling for metacaspases; similar core to Z-GGR-AMC
Val-Leu-Arg-AMC None Fluorogenic (AMC) Metacaspases Alternative substrate for Trypanosoma metacaspases; lower catalytic efficiency

Key Observations :

  • N-Terminal Modifications : The Cbz group in this compound reduces thrombin affinity compared to unprotected variants (e.g., H-Gly-Gly-Arg-AMC), which exhibit a 6-fold increase in Kₘ and 3-fold increase in kcat for thrombin .
  • Detection Sensitivity : Fluorogenic substrates like this compound enable real-time, high-sensitivity monitoring compared to chromogenic substrates (e.g., pNA-based assays) .
  • Enzyme Selectivity: The Cbz group in this compound reduces thrombin’s catalytic efficiency but improves specificity for urokinase and plasminogen activators .
Catalytic Efficiency and Selectivity
Substrate Enzyme Kₘ (μM) kcat (s⁻¹) kcat/Kₘ (μM⁻¹s⁻¹) Selectivity (vs. Factor Xa)
This compound Thrombin 20–50* 0.5–1.0* 0.01–0.05*
H-Gly-Gly-Arg-AMC Thrombin ~6× lower ~3× higher ~18× higher
H-β-Ala-Gly-Arg-pNA Thrombin 15–30* 2–4* 0.07–0.13* 10×

*Values approximated from referenced studies .

Key Findings :

  • Removing the Cbz group (as in H-Gly-Gly-Arg-AMC) enhances thrombin’s catalytic efficiency (kcat/Kₘ) by 18-fold and selectivity over Factor Xa by 9-fold .
  • This compound’s lower efficiency in thrombin assays is offset by its utility in multi-enzyme systems (e.g., TGAs) due to its compatibility with fluorometric readouts .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Z-Gly-Gly-Arg-AMC HCl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.